molecular formula C16H13N7O B2489328 N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide CAS No. 1428359-46-9

N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B2489328
CAS No.: 1428359-46-9
M. Wt: 319.328
InChI Key: QOKXQWFELXMSPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-(1H-Indol-1-yl)pyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a novel chemical hybrid designed for advanced pharmacological research. Its structure incorporates two privileged pharmacophores in medicinal chemistry: the 1H-indole and 1H-1,2,4-triazole rings, linked through a pyrimidine-acetamide scaffold . The 1,2,4-triazole nucleus is extensively documented for its wide spectrum of biological activities, serving as a key structural component in numerous clinical agents and investigational compounds . Research into analogous triazole-containing molecules has demonstrated significant potential in various areas, including anticonvulsant and antimicrobial activities . Specifically, some triazole derivatives have been shown to exert anticonvulsant effects by modulating the GABAergic system, potentially through binding to the benzodiazepine site of the GABAA receptor . Furthermore, the indole moiety is a prevalent structure in bioactive natural products and pharmaceuticals, contributing to interactions with diverse biological targets . The molecular design of this compound suggests its primary value as a key intermediate or pharmacological probe in drug discovery efforts. It is intended for use in screening assays, mechanism-of-action studies, and structure-activity relationship (SAR) investigations to explore new therapeutic possibilities in neurology, oncology, and infectious diseases. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(6-indol-1-ylpyrimidin-4-yl)-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N7O/c24-16(8-22-11-17-9-20-22)21-14-7-15(19-10-18-14)23-6-5-12-3-1-2-4-13(12)23/h1-7,9-11H,8H2,(H,18,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKXQWFELXMSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C3=NC=NC(=C3)NC(=O)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H16_{16}N6_{6}O. The structure features an indole moiety linked to a pyrimidine and a triazole ring, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings from recent research:

Cell Line IC50_{50} (µM) Mechanism of Action
MCF73.79Apoptosis induction
NCI-H46012.50Cell cycle arrest
A54942.30Inhibition of proliferation

These results indicate that the compound exhibits promising cytotoxic effects against breast cancer (MCF7), lung cancer (NCI-H460), and non-small cell lung cancer (A549) cell lines .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown significant anti-inflammatory activity. It was tested for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Compound IC50_{50} (µmol) Comparison
Tested Compound0.04 ± 0.09Celecoxib: 0.04 ± 0.01

The compound demonstrated comparable efficacy to the standard anti-inflammatory drug celecoxib, indicating its potential as a therapeutic agent in inflammatory diseases .

The biological activity of this compound is attributed to several mechanisms:

  • Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It disrupts the normal progression of the cell cycle in tumor cells, effectively halting their proliferation.
  • Inhibition of COX Enzymes : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

Case Study 1: Breast Cancer

A study involving MCF7 cells revealed that treatment with the compound resulted in a significant decrease in cell viability and increased markers of apoptosis after 48 hours of exposure.

Case Study 2: Lung Cancer

In experiments with NCI-H460 cells, the compound was found to cause G2/M phase arrest and induce apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on core scaffolds, substituents, synthesis strategies, and physical properties.

Structural Analogues with Pyrimidine and Acetamide Linkers

  • Compound 2e (): Structure: 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide. Key Differences:
  • Pyrimidine is substituted at position 2 (vs. position 4 in the target compound).
  • The acetamide links to a phenylamino group and a cyclopropyl-triazole (vs. indole and 1,2,4-triazole). Synthesis: Microwave-assisted reaction (70°C, 30 min) yielded 30% product with a melting point of 165–167°C.

Benzimidazole and Benzothiazole Derivatives

  • Compounds 28–31 ():
    • Structure : N-(1H-Benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamides with triazole or tetrazole substituents.
    • Key Differences :
  • Core scaffold is benzimidazole (vs. pyrimidine-indole).
  • Substitutions include pyrazole or tetrazole (vs. indole and 1,2,4-triazole). Synthesis: EDCI/HOBt-mediated coupling in anhydrous DMF, followed by purification via column chromatography.
  • Compounds 5a–m, 7a–b ():

    • Structure : Benzothiazole derivatives with 1,2,4-triazole or imidazole acetamide linkers.
    • Key Differences :
  • Benzothiazole core (vs. pyrimidine-indole).
  • Alkoxy substituents at position 6 (vs. indole at position 6 of pyrimidine).
    • Synthesis : Chloroacetyl chloride intermediate reacted with azoles under reflux in DMF with NaOH.
    • Implications : Alkoxy groups may enhance solubility, while benzothiazole is associated with antitumor activity in some derivatives .

Indole-Containing Analogues

  • Compound 907972-56-9 (): Structure: 2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-N-((1Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylene)acetamide. Key Differences:
  • Pyrimidine is dimethyl-substituted at positions 4 and 4.
  • Indole is linked via an ethylamino group (vs. direct attachment to pyrimidine).
  • Triazole is connected via a thioether (vs. acetamide).
    • Implications : The 5-fluoroindole and thioether linker may increase metabolic stability but reduce hydrogen-bonding capacity compared to the target compound .

Key Research Findings and Implications

Synthesis Efficiency : Microwave-assisted methods (e.g., Compound 2e) offer moderate yields (30%) and shorter reaction times compared to traditional reflux methods .

Alkoxy or fluorine substituents (e.g., in ) may improve pharmacokinetic properties but require trade-offs in synthetic complexity .

Scaffold Flexibility : Pyrimidine-based compounds (target and 2e) show versatility in kinase inhibitor design, whereas benzimidazole/benzothiazole derivatives may favor alternative mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.